molecular formula C15H13BrN2O4 B3451934 3-bromo-4-ethoxy-N-(3-nitrophenyl)benzamide

3-bromo-4-ethoxy-N-(3-nitrophenyl)benzamide

Cat. No.: B3451934
M. Wt: 365.18 g/mol
InChI Key: NDDSYHWJDDEYBU-UHFFFAOYSA-N
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Description

3-bromo-4-ethoxy-N-(3-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, an ethoxy group, and a nitrophenyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-ethoxy-N-(3-nitrophenyl)benzamide typically involves multi-step organic reactions. One common method includes the bromination of 4-ethoxybenzamide followed by nitration to introduce the nitrophenyl group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-ethoxy-N-(3-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products with different functional groups replacing the bromine atom.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

3-bromo-4-ethoxy-N-(3-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-4-ethoxy-N-(3-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, while the bromine and ethoxy groups may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-4-ethoxy-N-(4-nitrophenyl)benzamide
  • 3-bromo-4-ethoxy-N-(2-nitrophenyl)benzamide
  • 3-bromo-4-ethoxy-N-(3-nitrophenyl)carbamothioylbenzamide

Uniqueness

3-bromo-4-ethoxy-N-(3-nitrophenyl)benzamide is unique due to the specific positioning of the bromine, ethoxy, and nitrophenyl groups, which confer distinct chemical and biological properties. This unique arrangement can result in different reactivity and interaction profiles compared to similar compounds.

Properties

IUPAC Name

3-bromo-4-ethoxy-N-(3-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O4/c1-2-22-14-7-6-10(8-13(14)16)15(19)17-11-4-3-5-12(9-11)18(20)21/h3-9H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDSYHWJDDEYBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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